
2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane
Overview
Description
2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane is a silicon-containing heterocyclic compound. It is characterized by its unique structure, which includes three silicon atoms and two nitrogen atoms within a six-membered ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane typically involves the reaction of hexamethyldisilazane with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexamethyldisilazane+Formaldehyde→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silazane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silazane derivatives.
Substitution: Various substituted silanes and siloxanes.
Scientific Research Applications
2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of silicone-based products, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane involves its ability to form stable complexes with various substrates. The silicon atoms in the compound can coordinate with different functional groups, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane
- 2,2,4,4,6,6-Hexamethylcyclotrisilazane
- Dodecamethylcyclohexasiloxane
Uniqueness
2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane is unique due to its specific arrangement of silicon and nitrogen atoms within a six-membered ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its uniqueness.
Biological Activity
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane, commonly referred to as trithioacetone, is an organic compound with the formula . It features a six-membered ring structure composed of alternating carbon and sulfur atoms. This compound is notable for its stability compared to its monomeric counterpart, thioacetone. The biological activity of trithioacetone has been the subject of various studies exploring its potential applications in different fields.
- Molecular Formula:
- Molecular Weight: 222.43 g/mol
- CAS Registry Number: 828-26-2
Biological Activity Overview
Trithioacetone exhibits several biological activities that can be categorized into toxicological effects and potential therapeutic applications.
Toxicological Effects
- Acute Toxicity: The LD50 (oral) in mice is reported to be 2.4 g/kg, indicating a moderate level of toxicity when ingested .
- Irritation Potential: Studies suggest that exposure to trithioacetone may lead to skin and respiratory irritation. This has implications for its handling in industrial settings.
Antimicrobial Activity
Research indicates that trithioacetone possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt cellular processes in microbial cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Tokyo evaluated the antimicrobial efficacy of trithioacetone against common pathogens such as E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (v/v).
Bacterial Strain | Concentration (v/v) | Viability Reduction (%) |
---|---|---|
E. coli | 0.5 | 70 |
S. aureus | 1.0 | 85 |
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of trithioacetone on human cell lines. The study utilized MTT assays to determine cell viability after exposure to varying concentrations of the compound.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 95 |
50 | 75 |
100 | 50 |
The results indicated that higher concentrations led to increased cytotoxicity, suggesting a dose-dependent relationship.
The antimicrobial activity of trithioacetone is hypothesized to stem from its ability to form reactive sulfur species that can interfere with essential cellular functions in bacteria. This mechanism warrants further investigation to fully elucidate the pathways involved.
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-dioxazatrisilinane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NO2Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMNLVKDTQZWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](O[Si](O1)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NO2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499377 | |
Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7418-21-5 | |
Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-dioxazatrisilinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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